
3-Guanidinopropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Guanidinopropanoic acid hydrochloride can be synthesized through a two-step alkylation reaction involving nucleophilic substitution of amines. The process typically starts with thiourea and β-alanine as raw materials . The reaction conditions are mild and cost-effective, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures a high yield and purity of the compound, which is essential for its various applications .
化学反応の分析
Types of Reactions: 3-Guanidinopropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in scientific research and industrial applications .
科学的研究の応用
Metabolic Research
3-Guanidinopropanoic acid hydrochloride is primarily recognized for its role as a creatine analog. It competitively inhibits creatine transport across cell membranes, leading to decreased intracellular concentrations of creatine and phosphocreatine. This property has made it a valuable tool in metabolic research aimed at understanding the physiological functions of the creatine kinase system.
Key Findings:
- Inhibition of Creatine Transport: Studies have shown that this compound can significantly reduce tissue levels of creatine and phosphocreatine in animal models, allowing researchers to investigate the metabolic pathways involved in energy production and utilization .
- Effects on Insulin Sensitivity: Research indicates that this compound may improve insulin sensitivity and promote selective weight loss from adipose tissue in models of non-insulin-dependent diabetes mellitus. This suggests potential applications in obesity and metabolic syndrome treatments .
Diabetes Management
The antihyperglycemic effects of this compound have been extensively studied, particularly in animal models of diabetes.
Case Studies:
- Animal Models: In KKAy mice, a model for non-insulin-dependent diabetes, administration of this compound resulted in significant reductions in plasma glucose levels. The compound improved glucose disposal rates without affecting gluconeogenesis or hepatic glycogen content .
- Comparative Efficacy: In comparative studies, this compound demonstrated greater potency than metformin, a widely used antidiabetic medication. This was evidenced by its ability to decrease hyperglycemia and improve insulin sensitivity more effectively than other compounds tested .
Neuroprotection
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neurons from toxic insults and may play a role in neurodegenerative disease models.
Research Insights:
- Protection Against Toxicity: The compound has demonstrated protective effects against neurotoxicity induced by 3-nitropropionic acid, which is relevant for conditions like Huntington's disease .
- Impact on Dopaminergic Systems: Chronic dietary supplementation with this compound has been linked to enhancements in the nigrostriatal dopamine system, suggesting potential applications in treating Parkinson's disease .
Antiviral Properties
Emerging research indicates that this compound possesses antiviral activity against several viruses.
Findings:
作用機序
The mechanism of action of 3-Guanidinopropanoic acid hydrochloride involves its ability to reduce cellular ATP, creatine, and phosphocreatine levels. This reduction stimulates AMP-activated protein kinase (AMPK), which in turn activates PPARγ coactivator 1α (PGC-1α). The activation of PGC-1α leads to enhanced expression of genes involved in oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .
類似化合物との比較
Creatine: A naturally occurring compound involved in energy metabolism.
β-Alanine: An amino acid that is a precursor to carnosine, which helps buffer acid in muscles.
L-Arginine: An amino acid that plays a role in protein synthesis and nitric oxide production
Uniqueness: 3-Guanidinopropanoic acid hydrochloride is unique due to its ability to act as a creatine analog, altering skeletal muscle energy expenditure and stimulating AMPK. This makes it a valuable tool for studying energy metabolism and potential therapeutic applications .
生物活性
3-Guanidinopropanoic acid hydrochloride (3-GPA) is a guanidine derivative that has garnered attention for its diverse biological activities, particularly in metabolic regulation and neuroprotection. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.
1. Overview of 3-Guanidinopropanoic Acid
3-GPA is a creatine analogue that inhibits creatine kinase activity, leading to decreased intracellular phosphocreatine levels and increased AMP-activated protein kinase (AMPK) activity. This mechanism is significant as AMPK plays a crucial role in cellular energy homeostasis and metabolism.
AMPK Activation : 3-GPA enhances AMPK activity, which is pivotal in promoting mitochondrial biogenesis and function. This activation is beneficial in various conditions, including neurodegenerative diseases like Parkinson's disease, where mitochondrial dysfunction is prevalent .
Insulin Sensitivity Improvement : Studies have demonstrated that 3-GPA improves insulin sensitivity in animal models of non-insulin-dependent diabetes mellitus (NIDDM). It has been shown to decrease plasma glucose levels significantly, indicating its potential as an antidiabetic agent .
3.1 Neuroprotective Effects
Research indicates that 3-GPA protects the nigrostriatal dopamine system from neurodegeneration. In a study involving MPTP-treated mice, those fed a diet containing 1% GPA exhibited no loss of tyrosine hydroxylase (TH) neurons compared to controls . The findings suggest that the neuroprotective effects are mediated through enhanced mitochondrial function and AMPK activation.
3.2 Antidiabetic Properties
In diabetic mouse models, 3-GPA has shown remarkable efficacy in reducing hyperglycemia. For instance, in KKAy mice, administration of 3-GPA resulted in a significant decrease in plasma glucose levels compared to controls . The compound's action appears to involve increased glucose disposal rather than inhibition of gluconeogenesis or changes in intestinal glucose absorption.
Study | Model | Dosage | Effect on Plasma Glucose |
---|---|---|---|
Robinson et al. (1993) | KKAy Mice | Varying doses (200-1200 mg/kg) | Decrease from 18.1 mM to 9.6 mM |
Watanabe et al. (1918) | Various models | Not specified | Induced glycemic control |
4. Case Studies and Research Findings
- Neuroprotection in Parkinson’s Disease : A study highlighted that GPA-fed mice showed increased mitochondrial respiration and number in nigrostriatal TH neurons post-MPTP treatment, suggesting a protective mechanism against neurodegeneration .
- Glycemic Control : In multiple studies involving different animal models, including ob/ob mice and insulin-resistant monkeys, 3-GPA consistently demonstrated the ability to lower plasma glucose levels effectively .
5. Conclusion
The biological activity of this compound showcases its potential as a therapeutic agent in metabolic disorders and neurodegenerative diseases. Its mechanisms of action, particularly through AMPK activation and improvement of insulin sensitivity, highlight its significance in current biomedical research.
特性
IUPAC Name |
3-(diaminomethylideneamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCGPQCUZKUBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。